molecular formula C12H21N3O B13630775 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one

Cat. No.: B13630775
M. Wt: 223.31 g/mol
InChI Key: DRJGTMCQOZORDE-UHFFFAOYSA-N
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Description

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is a synthetic organic compound that features a cyclopropyl group, a piperazine ring, and an azetidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one typically involves multi-step procedures. One common method involves the reaction of cyclopropyl ketone with piperazine and azetidine under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide and a solvent like toluene . The mixture is then treated with activated carbon and filtered to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or azetidine moieties can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyclopropyl-1-(3-(piperazin-1-yl)azetidin-1-yl)ethan-1-one is unique due to its combination of cyclopropyl, piperazine, and azetidine moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C12H21N3O

Molecular Weight

223.31 g/mol

IUPAC Name

2-cyclopropyl-1-(3-piperazin-1-ylazetidin-1-yl)ethanone

InChI

InChI=1S/C12H21N3O/c16-12(7-10-1-2-10)15-8-11(9-15)14-5-3-13-4-6-14/h10-11,13H,1-9H2

InChI Key

DRJGTMCQOZORDE-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC(=O)N2CC(C2)N3CCNCC3

Origin of Product

United States

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